1-Phenylhexan-2-one

Description

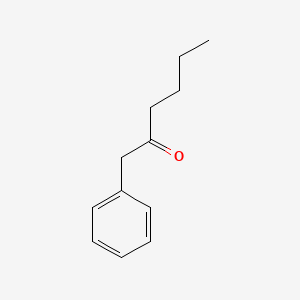

1-phenyl-2-hexanone is a ketone that is hexylbenzene carrying an oxo group at position 2. It is a ketone and a member of benzenes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-3-9-12(13)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQAZJQDLPPHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315661 | |

| Record name | 1-Phenyl-2-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | 1-Phenylhexan-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19403 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25870-62-6 | |

| Record name | 1-Phenyl-2-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25870-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylhexan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025870626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25870-62-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-2-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylhexan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 1-Phenylhexan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic ketone, 1-Phenylhexan-2-one. The information presented herein is compiled from various spectral databases and is intended to serve as a valuable resource for researchers engaged in chemical synthesis, characterization, and drug development. This document includes detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format.

Overview of Spectroscopic Analysis

Spectroscopic techniques are fundamental tools for the elucidation of molecular structures. By probing the interactions of molecules with electromagnetic radiation, we can glean detailed information about the connectivity of atoms, the types of functional groups present, and the overall molecular weight. The following sections detail the application of NMR, IR, and Mass Spectrometry to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The spectrum for this compound was obtained in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 - 7.35 | m | 5H | Ar-H |

| 3.68 | s | 2H | Ph-CH₂ -C=O |

| 2.45 | t | 2H | C=O-CH₂ -CH₂ |

| 1.50 - 1.65 | m | 2H | C=O-CH₂-CH₂ -CH₂ |

| 1.25 - 1.40 | m | 2H | CH₂-CH₂ -CH₃ |

| 0.89 | t | 3H | CH₂-CH₃ |

m = multiplet, s = singlet, t = triplet

¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. The spectrum was recorded in deuterated chloroform (CDCl₃).[1]

| Chemical Shift (δ) ppm | Assignment |

| 209.5 | C =O |

| 134.5 | Ar-C (quaternary) |

| 129.4 | Ar-C H |

| 128.7 | Ar-C H |

| 127.0 | Ar-C H |

| 50.0 | Ph-C H₂-C=O |

| 42.5 | C=O-C H₂-CH₂ |

| 25.9 | C=O-CH₂-C H₂-CH₂ |

| 22.4 | CH₂-C H₂-CH₃ |

| 13.9 | CH₂-C H₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For liquid samples like this compound, the spectrum is often recorded as a neat thin film.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| 2955, 2870 | Strong | Aliphatic C-H stretch |

| 1715 | Strong | C=O (ketone) stretch |

| 1605, 1495, 1455 | Medium-Weak | Aromatic C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here was obtained using electron ionization (EI).[2]

| m/z | Relative Intensity | Proposed Fragment |

| 176 | Moderate | [M]⁺ (Molecular Ion) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 85 | High | [C₄H₉CO]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | Moderate | [C₃H₇]⁺ |

Experimental Protocols

While specific instrument parameters for the provided data are not exhaustively available, the following represents general protocols for the spectroscopic analysis of a liquid ketone like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

Instrument Parameters (General):

-

Spectrometer: 300-500 MHz NMR Spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse program.

-

Number of scans: 128-1024 (or more, depending on concentration).

-

Relaxation delay: 2 seconds.

-

Data Processing:

-

The Free Induction Decay (FID) is Fourier transformed.

-

The resulting spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to TMS (δ = 0.00 ppm for ¹H) or the solvent signal (CDCl₃, δ = 77.16 ppm for ¹³C).

IR Spectroscopy Protocol

Sample Preparation:

-

A single drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

A second salt plate is carefully placed on top to create a thin liquid film.[3]

Data Acquisition:

-

A background spectrum of the empty spectrometer is recorded.

-

The prepared salt plate "sandwich" is placed in the sample holder of the FT-IR spectrometer.

-

The sample spectrum is acquired, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

Sample Introduction and Ionization:

-

A small amount of this compound is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph.

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).[4]

Mass Analysis and Detection:

-

The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The fragments are separated based on their mass-to-charge ratio (m/z).

-

The abundance of each fragment is measured by a detector, generating the mass spectrum.

Workflow Visualization

The logical flow of a comprehensive spectroscopic analysis for an unknown organic compound is depicted below.

References

A Technical Guide to the Physical Properties of 1-Phenylhexan-2-one

This technical guide provides an in-depth overview of the key physical properties of 1-Phenylhexan-2-one, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for quick reference and comparison.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 258 | °C | At 760 mmHg[1] |

| Density | 0.94 | g/cm³ | Standard Conditions |

Experimental Protocols

While the precise experimental details for the determination of the physical properties of this compound are not publicly documented, the following are standard and widely accepted methodologies for determining the boiling point and density of liquid organic compounds.

2.1. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2] Common methods for its determination include distillation, the Thiele tube method, and reflux.[1][3][4]

a) Simple Distillation Method:

This method involves heating the liquid in a distillation flask connected to a condenser and a collection vessel.[1][3] A thermometer is placed in the neck of the flask with the bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid. The temperature at which a steady stream of distillate is collected is recorded as the boiling point.[3] It is crucial to record the atmospheric pressure at the time of the measurement as the boiling point is pressure-dependent.[1]

b) Thiele Tube Method:

This is a micro-method that requires a small amount of the sample.[3] A small test tube containing the liquid sample and an inverted capillary tube is attached to a thermometer. The assembly is then heated in a Thiele tube containing a high-boiling point oil. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[2][3]

2.2. Determination of Density

Density is defined as the mass per unit volume of a substance.[5] For liquids, this is commonly determined using a pycnometer, a hydrometer, or an electronic densitometer.[6]

a) Pycnometer Method:

A pycnometer is a glass flask with a precise, known volume.[7][8] The procedure involves the following steps:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[9]

b) Oscillating U-tube Densitometer:

This is a modern and accurate method for density determination.[5] The liquid sample is introduced into a U-shaped tube, which is then electronically oscillated. The instrument measures the frequency of oscillation, which changes based on the density of the liquid in the tube. This method is fast, requires a small sample volume, and provides high precision.[5]

Visualized Experimental Workflow

The logical flow for the experimental determination of the boiling point and density of a liquid organic compound like this compound is depicted in the following diagram.

Caption: Workflow for determining the boiling point and density of this compound.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. knowledge.reagecon.com [knowledge.reagecon.com]

- 6. store.astm.org [store.astm.org]

- 7. mt.com [mt.com]

- 8. Density measurement in liquids - SensoTech GmbH [sensotech.com]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis and Discovery of 1-Phenylhexan-2-one

Introduction

1-Phenylhexan-2-one, also known as benzyl butyl ketone, is an aromatic ketone with the chemical formula C12H16O.[1][2] It is structurally characterized by a hexan-2-one backbone with a phenyl group attached at the first carbon position.[3] This compound and its derivatives have gained attention in various fields, including chemical synthesis and the study of insect pheromones. This guide provides a comprehensive overview of the synthesis, chemical properties, and discovery context of this compound, tailored for researchers, scientists, and professionals in drug development and chemical research.

Chemical and Physical Properties

This compound is a liquid at room temperature, described as slightly yellow in some sources.[4] Its key physicochemical properties are summarized in the table below, compiled from various chemical databases.

| Property | Value | Source |

| CAS Number | 25870-62-6 | [1] |

| Molecular Formula | C12H16O | [1][5] |

| Molecular Weight | 176.25 g/mol | [3][5] |

| Boiling Point | 258°C at 760 mmHg; 130-131°C at 12 Torr | [4][6] |

| Density | 0.94 - 0.963 g/cm³ | [4][6] |

| Refractive Index | 1.5010 | [6][7] |

| Flash Point | 104.2°C | [6] |

| LogP (Octanol/Water) | 2.98840 | [6] |

| EINECS Number | 247-306-2 | [5][7] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry routes. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

Primary Synthetic Pathways

-

Friedel-Crafts Acylation: This classic method involves the reaction of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8][9] However, this would produce 1-phenylhexan-1-one (hexanophenone). To obtain the 2-one isomer, a different strategy is required, such as the acylation of a different aromatic precursor or a multi-step synthesis. A more direct Friedel-Crafts approach to 1-phenyl-2-ketones is not straightforward.

-

Alkylation of Phenylacetonitrile followed by Hydrolysis and Decarboxylation: A common route to benzyl ketones involves the alkylation of phenylacetonitrile. In this case, phenylacetonitrile can be deprotonated with a strong base (e.g., sodium amide) and then reacted with a butyl halide (e.g., 1-bromobutane). The resulting α-butylphenylacetonitrile can then be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, which subsequently decarboxylates upon heating to yield this compound.

-

Oxidation of 1-Phenylhexan-2-ol: The secondary alcohol, 1-phenylhexan-2-ol, can be oxidized to the corresponding ketone, this compound.[10] Common oxidizing agents for this transformation include chromic acid (Jones reagent), pyridinium chlorochromate (PCC), or Swern oxidation conditions.

-

Reaction of a Benzyl Organometallic Reagent with a Butyryl Electrophile: A benzyl Grignard reagent (phenylmethylmagnesium chloride) or benzyllithium can be reacted with butyryl chloride or a related butyric acid derivative to form the target ketone. Careful control of the reaction conditions is necessary to prevent over-addition of the organometallic reagent to the newly formed ketone.

The following diagram illustrates a generalized workflow for the synthesis and purification of a ketone like this compound, particularly highlighting the oxidation route.

Caption: General workflow for the synthesis of this compound via oxidation.

Experimental Protocols

While specific, peer-reviewed synthesis protocols for this compound are not abundant in the initial search results, a representative procedure can be detailed based on general methodologies for similar ketone syntheses. The following protocol describes the oxidation of 1-phenylhexan-2-ol.

Protocol: Oxidation of 1-Phenylhexan-2-ol to this compound

-

Materials:

-

1-Phenylhexan-2-ol (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

-

-

Procedure:

-

To a stirred suspension of PCC (1.5 eq) and a small amount of silica gel in anhydrous DCM in a round-bottom flask, add a solution of 1-phenylhexan-2-ol (1.0 eq) in DCM dropwise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel to remove the chromium salts.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.

-

Discovery and Applications

The initial discovery or first synthesis of this compound is not prominently documented in readily available literature. However, its isomers and related compounds have been subjects of study for some time. For instance, its isomer 1-phenylhexan-1-one (hexanophenone) is a well-known compound.[11][12]

A significant application of a derivative of this compound is in the field of chemical ecology. Specifically, (2R,4R/S)-2-hydroxy-4-methyl-1-phenylhexan-3-one has been identified as an aggregation pheromone of the velvet longhorned beetle (Trichoferus campestris), an invasive species.[13] This discovery highlights the potential use of related phenyl ketones in developing environmentally friendly methods for monitoring and controlling insect pests. While there is no direct evidence from the search results of this compound itself being a pheromone, its structural similarity to these active compounds suggests its relevance in this area of research.

The logical relationship between the precursor and the final product in the synthesis is depicted below.

Caption: Relationship between the alcohol precursor and the ketone product.

Due to its aromatic ketone structure, this compound may also serve as a versatile intermediate in organic synthesis for the construction of more complex molecules, potentially for pharmaceutical or materials science applications. However, specific applications in drug development are not documented in the provided search results.[14][15]

Conclusion

This compound is a specialty ketone with established physical and chemical properties. While its discovery is not historically prominent, its synthesis is achievable through standard organic transformations, such as the oxidation of the corresponding secondary alcohol. The most notable context for this compound and its derivatives is in the field of insect chemical ecology, where structurally similar molecules have been identified as pheromones. This technical guide provides a foundational understanding of this compound for researchers and professionals, summarizing its synthesis, properties, and potential areas of application. Further research into its biological activities and synthetic utility could reveal new and valuable applications.

References

- 1. 1-Phenyl-2-hexanone [webbook.nist.gov]

- 2. 1-Phenyl-2-hexanone (CAS 25870-62-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1-Phenyl-2-hexanone | C12H16O | CID 33191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound , 93% , 25870-62-6 - CookeChem [cookechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 1-PHENYL-2-HEXANONE price,buy 1-PHENYL-2-HEXANONE - chemicalbook [m.chemicalbook.com]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (2S)-1-phenylhexan-2-ol | C12H18O | CID 12168198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. Hexanophenone | C12H16O | CID 70337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 1-Phenylhexan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-phenylhexan-2-one, a ketone and a member of the benzene family. This document consolidates its chemical identity, physical properties, synthesis, analytical methods, and potential relevance in research and development, particularly for professionals in the pharmaceutical and chemical sciences.

Chemical Identity and Properties

This compound, also known as benzyl butyl ketone, is a chemical compound with the molecular formula C₁₂H₁₆O.[1][2] Its chemical structure consists of a hexan-2-one backbone substituted with a phenyl group at the 1-position.

IUPAC Name: this compound[1] CAS Number: 25870-62-6[1][2]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 176.25 g/mol | [1] |

| Molecular Formula | C₁₂H₁₆O | [1][2] |

| Physical Description | Liquid | |

| Boiling Point | 258 °C at 760 mmHg | |

| Density | 0.94 g/cm³ | |

| Flash Point | 104.2 °C | |

| Refractive Index | 1.5010 | |

| LogP | 2.98840 |

Synthesis of this compound

Representative Experimental Protocol: Synthesis from Phenylacetic Acid

This protocol is a representative example for the synthesis of benzyl ketones and may be adapted for this compound.

Materials:

-

Phenylacetic acid

-

Valeric anhydride (or pentanoic anhydride)

-

Anhydrous potassium valerate (or potassium pentanoate)

-

Reflux apparatus

-

Distillation apparatus

-

Suitable solvents for extraction and purification (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A mixture of phenylacetic acid, valeric anhydride, and anhydrous potassium valerate is prepared in a round-bottom flask.

-

A thermometer is placed in the liquid, and the mixture is heated under reflux.

-

After the reflux period, the apparatus is set up for fractional distillation to remove the lower-boiling point byproducts.

-

The temperature of the reaction mixture is carefully monitored, as carbon dioxide evolution may occur at higher temperatures.

-

After distillation of the initial fraction, the residue containing the desired product is distilled under reduced pressure.

-

The collected fraction containing this compound is then purified, for example, by redistillation or column chromatography.

-

The purified product can be identified by its physical properties and spectroscopic data.

Logical Flow for Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method for the analysis of this compound.[4] This technique can be used for identification, quantification, and purity assessment.

Detailed Experimental Protocol: RP-HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C8 or C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase modification)

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The exact ratio should be optimized for best separation, for example, a starting point could be Acetonitrile:Water (60:40 v/v).[4] For mass spectrometry detection, formic acid is preferred over phosphoric acid.[4]

-

Elution Mode: Isocratic or gradient, depending on the complexity of the sample matrix.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound. A common wavelength for aromatic ketones is around 254 nm.

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable solvent. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Data Processing: Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard. Quantify the amount of this compound in the sample by using the calibration curve.

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Workflow for HPLC Method Development and Validation

Caption: A schematic outlining the key stages in the development and validation of an HPLC analytical method.

Relevance in Drug Discovery and Development

While there is limited specific information on the direct biological activity or signaling pathway modulation by this compound, its structural motifs are of interest in medicinal chemistry. Ketones, and specifically aryl ketones, are common scaffolds in the development of new therapeutic agents. Substituted hexanones have been investigated for various biological activities. For instance, some hexanedione analogues have been studied for their potential as neurotoxins and their ability to cross-link proteins.

The phenyl and ketone moieties of this compound provide reactive sites for further chemical modifications, making it a potential building block in the synthesis of more complex molecules with potential therapeutic applications. The synthesis of derivatives of phenylacetic acid, a potential precursor to this compound, has been explored for developing aldose reductase inhibitors.[5]

Researchers in drug discovery may find this compound useful as a starting material or an intermediate for the synthesis of novel compounds to be screened for various biological activities. Its physicochemical properties, such as its lipophilicity (indicated by its LogP value), are important considerations in the design of drug candidates with appropriate pharmacokinetic profiles.

References

- 1. 1-Phenyl-2-hexanone | C12H16O | CID 33191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Phenyl-2-hexanone [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Health and Safety Information for 1-Phenylhexan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 1-Phenylhexan-2-one (CAS No. 25870-62-6). The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for professionals handling this substance.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 25870-62-6[1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₁₂H₁₆O[2][4][5][6][7][8][9] |

| Molecular Weight | 176.25 g/mol [2][4] |

| Synonyms | Benzyl butyl ketone, Benzyl n-butyl ketone, 1-Phenyl-2-hexanone[4][5][6][7][8] |

Hazard Identification and Classification

There are some discrepancies in the classification of this compound across different suppliers. One safety data sheet indicates that the chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard. However, other sources provide a GHS classification with specific hazard statements. For a comprehensive safety approach, it is prudent to consider the more conservative classification.

GHS Classification (as per multiple sources):

-

Pictogram:

-

GHS07: Exclamation Mark

-

-

Signal Word: Warning[4]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Toxicological Data

| Endpoint | Route | Species | Value | Classification |

| Acute Toxicity | Oral | Not specified | Data not available | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Dermal | Not specified | Data not available | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Ocular | Not specified | Data not available | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Inhalation | Not specified | Data not available | H335: May cause respiratory irritation |

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Ingestion | If swallowed, call a poison control center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by the poison control center or doctor. Do not give anything by mouth to an unconscious person. |

| Skin Contact | Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice. |

| Eye Contact | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice. |

| Inhalation | Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice. |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Use only with adequate ventilation. Wash thoroughly after handling.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

| Protection Type | Recommendations |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear chemically resistant gloves, such as butyl rubber or PVA, and protective clothing to prevent skin exposure.[10][11] Nitrile gloves are not recommended for prolonged contact with ketones. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |

Accidental Release Measures

In the event of a spill, a clear and systematic approach is crucial to ensure safety and minimize environmental contamination. The following workflow outlines the general procedure for handling a chemical spill of this compound.

Spill Cleanup Procedure:

-

Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

-

Use Personal Protective Equipment (PPE): Before attempting to clean up the spill, don the appropriate PPE as outlined in Section 6.

-

Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to dike the spill and prevent it from spreading.[12]

-

Absorb and Neutralize: Cover the spill with an absorbent material.

-

Collect and Dispose: Carefully scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for proper disposal.

-

Ventilate: Ensure the area is well-ventilated during and after the cleanup.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, the assessment of its toxicological properties would typically follow standardized OECD guidelines.

Acute Oral Toxicity (Following OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure):

-

Animal Selection: Healthy, young adult rats are typically used.

-

Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing.

-

Dose Administration: The substance is administered orally by gavage at one of the fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Endpoint: The test allows for the identification of a dose that causes evident toxicity or mortality, which informs the GHS classification.

Skin Irritation (Following OECD Guideline 404: Acute Dermal Irritation/Corrosion):

-

Animal Selection: Albino rabbits are the recommended species.

-

Test Area Preparation: A small area of the animal's back is clipped free of fur.

-

Substance Application: A measured amount of the test substance is applied to the prepared skin and covered with a gauze patch.

-

Exposure and Observation: The patch is removed after a set period (typically 4 hours), and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the skin reactions is scored to determine the irritation potential.

Eye Irritation (Following OECD Guideline 405: Acute Eye Irritation/Corrosion):

-

Animal Selection: Albino rabbits are used for this test.

-

Substance Instillation: A small, measured amount of the substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The ocular lesions are scored to classify the substance's eye irritation potential.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal risk assessment or the advice of a qualified safety professional. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. 1-Phenyl-2-hexanone | 25870-62-6 [sigmaaldrich.com]

- 2. This compound , 93% , 25870-62-6 - CookeChem [cookechem.com]

- 3. 25870-62-6|this compound|BLD Pharm [bldpharm.com]

- 4. 1-PHENYL-2-HEXANONE price,buy 1-PHENYL-2-HEXANONE - chemicalbook [m.chemicalbook.com]

- 5. 1-Phenyl-2-hexanone (CAS 25870-62-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 1-Phenyl-2-hexanone [webbook.nist.gov]

- 7. 1-Phenyl-2-hexanone [webbook.nist.gov]

- 8. 1-Phenyl-2-hexanone [webbook.nist.gov]

- 9. fishersci.com [fishersci.com]

- 10. glovesnstuff.com [glovesnstuff.com]

- 11. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]

- 12. chemkleancorp.com [chemkleancorp.com]

Known reaction mechanisms involving aromatic ketones

An In-depth Technical Guide to Reaction Mechanisms Involving Aromatic Ketones

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic ketones are a cornerstone class of compounds in organic chemistry, characterized by a carbonyl group attached to at least one aromatic ring. Their unique electronic structure, where the carbonyl group conjugates with the aryl system, imparts distinct reactivity patterns that are pivotal in synthetic chemistry and drug development. This guide provides a detailed exploration of the core reaction mechanisms involving aromatic ketones, complete with experimental protocols, quantitative data, and mechanistic diagrams to serve as a comprehensive resource for professionals in the field.

Nucleophilic Addition to the Carbonyl Group: The Grignard Reaction

One of the most fundamental reactions of aromatic ketones is the nucleophilic addition of organometallic reagents to the electrophilic carbonyl carbon. The Grignard reaction, utilizing an organomagnesium halide (R-MgX), is a classic and versatile method for forming tertiary alcohols from aromatic ketones, creating a new carbon-carbon bond.

Mechanism

The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. This forms a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[1][2][3] The reaction mechanism is generally considered to proceed through a six-membered ring transition state.[3]

Experimental Protocol: Synthesis of Triphenylmethanol

This protocol details the synthesis of triphenylmethanol from the reaction of phenylmagnesium bromide (a Grignard reagent) with benzophenone.[4][5][6]

Materials:

-

Magnesium turnings (~0.15 g)

-

Anhydrous diethyl ether

-

Bromobenzene (~0.70 g)

-

Benzophenone (~0.7 g)

-

3M HCl solution

-

Saturated NaCl solution

Procedure:

-

Grignard Reagent Preparation: Add magnesium turnings to a thoroughly flame-dried test tube. In a separate dry test tube, dissolve bromobenzene in 2.0 mL of anhydrous diethyl ether.

-

Transfer a small amount of the bromobenzene/ether solution to the magnesium turnings, just enough to cover them. Initiate the reaction by gently crushing the magnesium turnings with a dry glass stirring rod until bubbling is observed.[4]

-

Slowly add the remaining bromobenzene/ether solution to maintain a steady reaction. After the addition is complete, wait for the bubbling to cease.

-

Reaction with Ketone: In a separate test tube, dissolve benzophenone in 2.0 mL of anhydrous diethyl ether.[4]

-

Add the benzophenone solution dropwise to the prepared Grignard reagent (phenylmagnesium bromide) while swirling. A color change and the formation of a solid should be observed.[6] Allow the reaction to proceed for at least 5-10 minutes after addition is complete.

-

Workup: Cool the reaction mixture in an ice bath and slowly add 4 mL of 3M HCl to quench the reaction.[4] Mix well.

-

Transfer the mixture to a separatory funnel. Remove the aqueous layer. Wash the remaining ether layer with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude triphenylmethanol product.

Quantitative Data

The yield of the Grignard reaction can be influenced by factors such as reagent purity, reaction conditions, and the steric hindrance of the ketone.

| Starting Ketone | Grignard Reagent | Product | Reported Yield | Reference |

| Benzophenone | Phenylmagnesium bromide | Triphenylmethanol | 44.0% | [7] |

Reduction of the Carbonyl Group

The complete reduction of the carbonyl group in aromatic ketones to a methylene group (C=O → CH₂) is a valuable transformation, particularly for synthesizing alkylbenzenes that are inaccessible via direct Friedel-Crafts alkylation due to carbocation rearrangements.[8][9] Two classical methods for this are the Clemmensen and Wolff-Kishner reductions.

Clemmensen Reduction

This reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[10][11] It is particularly effective for aryl-alkyl ketones and is performed under strongly acidic conditions, making it unsuitable for acid-sensitive substrates.[10][12] The exact mechanism is not fully understood due to the heterogeneous nature of the reaction, but it is thought to involve organozinc intermediates on the surface of the zinc.[11]

Wolff-Kishner Reduction

The Wolff-Kishner reduction achieves the same transformation but under strongly basic conditions.[8][13] The ketone is first converted to a hydrazone by reacting with hydrazine (NH₂NH₂). Subsequent heating with a strong base, like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol, leads to the elimination of nitrogen gas and the formation of the alkane.[14][15]

Mechanism:

-

Formation of a hydrazone from the ketone and hydrazine.[13]

-

Deprotonation of the terminal nitrogen by a strong base.

-

A series of proton transfers and deprotonations leads to a diimide anion intermediate.[13]

-

This intermediate collapses, releasing N₂ gas (the driving force of the reaction) to form a carbanion.[8]

-

The carbanion is rapidly protonated by the solvent to yield the final methylene product.

Olefination: The Wittig Reaction

The Wittig reaction is a powerful method for converting the carbonyl group of an aromatic ketone into a C=C double bond (an alkene).[16][17] It involves the reaction of the ketone with a phosphorus ylide (also known as a Wittig reagent). This reaction is highly regioselective, as the double bond is formed specifically at the original carbonyl position.[18]

Mechanism

The negatively charged carbon of the ylide acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of a zwitterionic intermediate called a betaine, which then rearranges to a four-membered ring intermediate, the oxaphosphetane.[19] The oxaphosphetane subsequently collapses, yielding the desired alkene and triphenylphosphine oxide, a thermodynamically very stable byproduct that drives the reaction forward.

Experimental Protocol: Wittig Reaction of Acetophenone

This protocol describes the olefination of acetophenone using a stabilized ylide.[20]

Materials:

-

Methyl(triphenylphosphoranylidene)acetate (1.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetophenone (1.0 equivalent, e.g., 1.20 g)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Ylide Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, suspend 1.1 equivalents of methyl(triphenylphosphoranylidene)acetate in anhydrous THF.

-

Reaction: Prepare a solution of 1.0 equivalent of acetophenone in anhydrous THF.

-

Add the acetophenone solution dropwise to the stirred ylide suspension at room temperature.

-

Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

Workup: Remove the THF under reduced pressure. The resulting residue contains the product and triphenylphosphine oxide.

-

Purification: Purify the crude product using column chromatography (e.g., with a hexane:ethyl acetate eluent) to separate the desired alkene from the triphenylphosphine oxide byproduct.

Photochemical Reactions: Norrish Type I and Type II

Aromatic ketones, such as benzophenone, are excellent photosensitizers and undergo characteristic photochemical reactions upon absorption of UV light.[21] These reactions, named after Ronald George Wreyford Norrish, proceed from an electronically excited state of the ketone.[22]

Norrish Type I Reaction

The Norrish Type I reaction involves the homolytic cleavage (α-cleavage) of the bond between the carbonyl carbon and one of the adjacent α-carbons.[22] This generates two radical intermediates: an acyl radical and an alkyl/aryl radical. These radicals can then undergo various secondary reactions, such as decarbonylation (loss of CO) followed by recombination.[22]

Norrish Type II Reaction

The Norrish Type II reaction is an intramolecular process that occurs in ketones possessing an accessible γ-hydrogen (a hydrogen atom on the carbon three bonds away from the carbonyl group).[22][23]

Mechanism:

-

Photoexcitation: The ketone absorbs a photon, promoting it to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁).[24]

-

γ-Hydrogen Abstraction: The excited carbonyl oxygen abstracts a hydrogen atom from the γ-carbon via a six-membered cyclic transition state. This forms a 1,4-biradical intermediate.[24][25]

-

Biradical Reactions: The 1,4-biradical can undergo one of two main pathways:

Quantitative Data: Photoreduction of Benzophenone

The photoreduction of benzophenone in the presence of a hydrogen donor (like 2-propanol) is a classic example related to Norrish-type reactivity, where the excited benzophenone abstracts a hydrogen atom to form a ketyl radical.[21][26] The quantum yield (Φ) measures the efficiency of a photochemical process.

| Reaction | H-atom Donor | Quantum Yield (Φ) | Note | Reference |

| Photoreduction of Benzophenone | 2-Propanol | ~2.0 | Two molecules of benzophenone are reduced per photon absorbed.[26] | [26] |

| H-atom abstraction from Phenol | Phenol | - | Rate accelerated ~40x by selective excitation.[27][28] | [27][28] |

References

- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. byjus.com [byjus.com]

- 3. Grignard reaction - Wikipedia [en.wikipedia.org]

- 4. studylib.net [studylib.net]

- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. scribd.com [scribd.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 12. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]

- 13. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 14. byjus.com [byjus.com]

- 15. study.com [study.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Wittig_reaction [chemeurope.com]

- 18. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 19. Wittig reaction - Wikipedia [en.wikipedia.org]

- 20. benchchem.com [benchchem.com]

- 21. Benzophenone - Wikipedia [en.wikipedia.org]

- 22. Norrish reaction - Wikipedia [en.wikipedia.org]

- 23. presentation on norrish type 1 and norrish type 2 | PPTX [slideshare.net]

- 24. Give mechanism of Norrish Type II reaction. Explain why cyclopropyl keton.. [askfilo.com]

- 25. youtube.com [youtube.com]

- 26. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 27. Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility and Stability of 1-Phenylhexan-2-one

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylhexan-2-one (also known as Benzyl n-butyl ketone) is an aromatic ketone with the chemical formula C₁₂H₁₆O.[1][2] It consists of a hexan-2-one structure substituted with a phenyl group at the first position.[1] As with many organic compounds, a thorough understanding of its solubility and stability is critical for its application in scientific research, chemical synthesis, and pharmaceutical development. These properties dictate its behavior in various matrices, inform formulation strategies, and determine its shelf-life and degradation pathways.

This technical guide provides a summary of the known physicochemical properties of this compound. Due to the limited availability of specific experimental data in peer-reviewed literature for this compound, this document also presents predicted solubility characteristics based on general chemical principles and provides detailed, adaptable experimental protocols for determining its solubility and stability profile in a laboratory setting.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. Much of the available data is based on computational models rather than direct experimental measurement.

| Property | Value | Unit | Source / Type |

| Molecular Formula | C₁₂H₁₆O | - | PubChem[1] |

| Molecular Weight | 176.25 | g/mol | PubChem[1] |

| CAS Number | 25870-62-6 | - | NIST[2] |

| IUPAC Name | This compound | - | PubChem[1] |

| Synonyms | Benzyl n-butyl ketone, 1-Phenyl-2-hexanone | - | NIST[2] |

| Physical Description | Liquid | - | Alfa Aesar MSDS[1] |

| Boiling Point (Tboil) | 554.51 | K | Joback Calculated Property[3] |

| logPoct/wat | 2.988 | - | Crippen Calculated Property[3] |

| Water Solubility (log10WS) | -3.23 | mol/L | Crippen Calculated Property[3] |

Solubility Profile

The solubility of a compound is influenced by its polarity, molecular size, and the nature of the solvent.[4] The principle of "like dissolves like" is a key predictor of solubility behavior.[5] this compound possesses a polar carbonyl group (C=O) and a large non-polar region comprising the phenyl ring and the butyl chain.[6] This dual character suggests it will have limited solubility in water but will be readily soluble in many organic solvents.[7]

Predicted Solubility in Common Laboratory Solvents

The following table outlines the predicted qualitative solubility of this compound in a range of solvents, based on its structure.

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Water | Highly Polar (Protic) | Low | The large non-polar hydrocarbon structure (phenyl and butyl groups) outweighs the polarity of the single carbonyl group, leading to poor miscibility with water.[7] |

| Methanol / Ethanol | Polar (Protic) | High | The alkyl portion of the alcohols can interact with the non-polar parts of the molecule, while the hydroxyl group can interact with the polar carbonyl group. |

| Acetone / Ethyl Acetate | Polar (Aprotic) | High | These solvents share a similar polarity profile with this compound, featuring a polar carbonyl group and non-polar alkyl regions, making them excellent solvents.[7] |

| Acetonitrile | Polar (Aprotic) | High | Acetonitrile is a versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Mid-Polarity (Aprotic) | Very High | DCM is an effective solvent for moderately polar to non-polar organic compounds. |

| Hexane / Toluene | Non-Polar | Very High | The significant non-polar character from the phenyl and butyl groups ensures strong van der Waals interactions with non-polar solvents.[6] |

Stability Profile

Potential degradation pathways for this compound under stress conditions include:

-

Oxidation: While ketones are resistant to mild oxidizing agents, strong oxidizers can cleave the carbon-carbon bonds adjacent to the carbonyl group.[9] The benzylic position (the CH₂ group between the phenyl ring and the carbonyl) could also be susceptible to oxidation.

-

Photodegradation: Aromatic ketones can absorb UV light, potentially leading to photochemical reactions such as cleavage or rearrangement.

-

Extreme pH: While generally stable, extreme acidic or basic conditions, especially at elevated temperatures, could catalyze reactions at the α-carbon.

A forced degradation study is essential to definitively identify degradation products and establish the intrinsic stability of the molecule.[10]

Experimental Protocols

The following sections provide detailed methodologies for systematically evaluating the solubility and stability of this compound.

Protocol: Qualitative and Quantitative Solubility Determination

This protocol uses the shake-flask method, a standard technique for determining the solubility of a compound.[4]

Objective: To determine the solubility of this compound in various solvents and to quantify its solubility in a key solvent system.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

HPLC or GC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and vials

Methodology:

Part A: Qualitative Assessment

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent in 0.25 mL increments.[11]

-

After each addition, vortex the tube vigorously for 60 seconds.[5]

-

Visually inspect for complete dissolution.

-

Classify solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

-

Repeat for all selected solvents.

Part B: Quantitative Determination (Shake-Flask Method)

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the selected solvent (e.g., water or a buffer) in a sealed flask.

-

Place the flask in a thermostatic shaker bath set to a controlled temperature (e.g., 25 °C).

-

Shake the solution for a defined period (typically 24-72 hours) to ensure equilibrium is reached.[4]

-

After shaking, allow the solution to stand undisturbed at the same temperature to let undissolved material settle.

-

Carefully withdraw a sample from the supernatant and clarify it by centrifugation (e.g., 15 minutes at 5000 rpm) to remove any suspended solids.

-

Accurately dilute the clarified supernatant with a suitable solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Protocol: Forced Degradation (Stress Stability) Study

This protocol is based on the International Council for Harmonisation (ICH) guideline Q1A(R2) and is designed to identify potential degradation products and pathways.[12][13]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound solution (e.g., 1 mg/mL in acetonitrile/water)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Stability chambers (thermal and photostability)

-

pH meter

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology: A target degradation of 5-20% is recommended to ensure that primary degradation products are formed without excessive decomposition.[12]

-

Acid Hydrolysis:

-

Treat the drug solution with 0.1 N HCl.

-

Heat the mixture (e.g., at 60 °C) for a set period (e.g., 8 hours).[12]

-

Withdraw samples at various time points, cool, and neutralize with an equivalent amount of 0.1 N NaOH.

-

Analyze using a stability-indicating HPLC method.

-

-

Base Hydrolysis:

-

Treat the drug solution with 0.1 N NaOH.

-

Maintain at room temperature or heat gently (e.g., 40 °C), as base-catalyzed reactions can be rapid.

-

Withdraw samples, neutralize with 0.1 N HCl, and analyze.

-

-

Oxidative Degradation:

-

Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature for up to 24 hours.[10]

-

Monitor the reaction closely; quench if necessary.

-

Analyze the samples at appropriate intervals.

-

-

Thermal Degradation:

-

Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 70 °C) in a calibrated oven for a defined period (e.g., 7 days).[10]

-

Analyze the samples for any degradation.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]

-

A control sample should be protected from light (e.g., with aluminum foil) to differentiate light-induced changes from thermal effects.

-

Analyze both the exposed and control samples.

-

Analysis of Stressed Samples:

-

All samples should be analyzed using a validated, stability-indicating HPLC method capable of separating the parent compound from all degradation products.

-

Peak purity analysis (using a PDA detector) or LC-MS should be employed to identify and characterize the major degradation products.

-

A mass balance should be calculated to ensure that all degradation products are accounted for.[14]

Visualized Workflows

The following diagrams illustrate the logical flow for the experimental protocols described above.

Caption: A workflow for systematic solubility assessment.

Caption: Workflow for a forced degradation stability study.

References

- 1. 1-Phenyl-2-hexanone | C12H16O | CID 33191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Phenyl-2-hexanone [webbook.nist.gov]

- 3. 1-Phenyl-2-hexanone (CAS 25870-62-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.ws [chem.ws]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. quora.com [quora.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. scribd.com [scribd.com]

Potential Research Areas for Substituted Hexanones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted hexanones represent a versatile class of chemical scaffolds with significant potential in drug discovery and development. Their structural diversity allows for the fine-tuning of pharmacological properties, leading to the identification of potent and selective agents for a range of biological targets. This technical guide explores promising research avenues for substituted hexanones, summarizing key quantitative data, detailing experimental methodologies for their synthesis and evaluation, and visualizing relevant biological pathways and experimental workflows.

Anticancer Activity

Substituted hexanones have emerged as a promising scaffold for the development of novel anticancer agents. Research has demonstrated their ability to inhibit cancer cell growth through various mechanisms, including the inhibition of critical enzymes and the induction of apoptosis.

Kinase Inhibition

Certain substituted hexanone derivatives have shown potent inhibitory activity against protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

| Compound Class | Target Kinase | IC50 | Cell Line | Reference |

| Trihalo-sulfone Substituted Hexanone | WNK1 | 1.6 µM | - | [1] |

| Trihalo-sulfone Substituted Hexanone | Endogenous OSR1 | 4.3 µM | MDAMB231 | [1] |

| Cyclohexane-1,3-dione derived 1,2,4-triazines | c-Met | 0.24 - 9.36 nM | A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 | [2] |

Objective: To determine the half-maximal inhibitory concentration (IC50) of substituted hexanones against WNK1 kinase.

Materials:

-

Recombinant human WNK1 kinase

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Substrate peptide (e.g., a fluorescently labeled peptide)

-

Substituted hexanone compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the substituted hexanone compounds in DMSO.

-

In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

-

Add the diluted compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the ADP-Glo™ assay, which quantifies the amount of ADP produced.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxic Activity

Direct evaluation of the cytotoxic effects of substituted hexanones on cancer cell lines is a fundamental step in assessing their anticancer potential.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | 0.03 - 0.26 | [3] |

| Hispolon Analogs | HCT-116 (Colon) | 1.4 ± 1.3 | [4] |

| Hispolon Analogs | S1 (Colon) | 1.8 ± 0.9 | [4] |

| Cyclohexane-1,3-dione derivatives | MDA-MB-231 (Breast) | LC50: 10.31±0.003 µg/ml | [5] |

Objective: To determine the cytotoxic effect of substituted hexanones on cancer cells.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Substituted hexanone compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the substituted hexanone compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

Antiviral Activity

The structural features of nucleosides can be mimicked by certain substituted hexanones, making them interesting candidates for antiviral drug development.

Activity against Herpes Simplex Virus (HSV-1)

Cyclopropyl-fused cyclohexane nucleoside analogues have been investigated for their ability to be recognized by viral kinases, a key step in the mechanism of action of many antiviral nucleoside drugs.

While specific IC50 values for antiviral activity were not significant at subtoxic concentrations, the affinity for viral thymidine kinase (TK) was established.[6]

Objective: To assess the affinity of substituted hexanone nucleoside analogues for HSV-1 thymidine kinase.

Materials:

-

Recombinant HSV-1 thymidine kinase

-

[³H]-Thymidine (natural substrate)

-

Substituted hexanone nucleoside analogues

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM ATP)

-

Whatman DE-81 filter paper disks

-

Scintillation counter

Procedure:

-

Set up reaction mixtures containing the enzyme, reaction buffer, and various concentrations of the test compounds.

-

Initiate the reaction by adding [³H]-Thymidine.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[6]

-

Spot aliquots of the reaction mixture onto Whatman DE-81 filter paper disks.[6]

-

Wash the filters to remove unreacted [³H]-Thymidine.[6]

-

Measure the radioactivity retained on the filters, which corresponds to the phosphorylated [³H]-Thymidine, using a scintillation counter.[6]

-

Determine the inhibitory effect of the compounds on the kinase activity.

Antibacterial Activity

Substituted cyclohexane-1,3-diones and their metal complexes have demonstrated potential as antibacterial agents.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Tridentate NNO Hydrazone Schiff Base–Metal Complexes | Data not specified in abstract | - | [7] |

Objective: To determine the minimum inhibitory concentration (MIC) of substituted hexanones against bacterial strains.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Substituted hexanone compounds

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a twofold serial dilution of the substituted hexanone compounds in MHB in a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Modulation of Human EP3 Receptor

Peri-substituted hexahydro-indolones, a class of substituted hexanones, have been identified as potent and selective antagonists of the human prostaglandin E2 receptor 3 (hEP3). This opens up research avenues for therapeutic applications in inflammation, pain, and other EP3-mediated conditions.[2][8]

Signaling Pathway of the EP3 Receptor

The EP3 receptor is a G-protein coupled receptor (GPCR) that can couple to different G proteins, leading to diverse downstream signaling cascades. The primary pathway involves coupling to Gi, which inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]

Neurotoxicity and Development of Safer Analogues

A significant area of research for some hexanones, particularly 2-hexanone and its metabolite 2,5-hexanedione, is their neurotoxicity.[11][12] The mechanism is believed to involve the formation of pyrrole adducts with neurofilament proteins, leading to their cross-linking and aggregation, which disrupts axonal transport.[13][14] This understanding provides a basis for designing and synthesizing substituted hexanone analogues with reduced or eliminated neurotoxic potential.

Logical Relationship in Neurotoxicity Mechanism

References

- 1. Synthesis and Structural Characterization of Novel Trihalo-sulfone Inhibitors of WNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of Hispolon Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. In Vitro Antibacterial Activities and Calf Thymus DNA–Bovine Serum Albumin Interactions of Tridentate NNO Hydrazone Schiff Base–Metal Complexes | MDPI [mdpi.com]

- 8. What are EP3 antagonists and how do they work? [synapse.patsnap.com]

- 9. dovepress.com [dovepress.com]

- 10. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxicity and metabolism of the neurotoxic hexacarbons n-hexane, 2-hexanone, and 2,5-hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicity and Metabolism of the Neurotoxic Hexacarbons n-Hexane, 2-Hexanone, and 2,5-Hexanedione | Annual Reviews [annualreviews.org]

- 13. Molecular mechanisms of diketone neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Theoretical and Computational Examination of 1-Phenylhexan-2-one and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational modeling approaches applicable to the study of 1-Phenylhexan-2-one, an aromatic ketone of interest in various chemical and pharmaceutical contexts. Due to a lack of specific computational studies on this compound in the current scientific literature, this paper establishes a framework for such analysis by presenting experimental data for the target molecule alongside a detailed computational study of a close structural analog, acetophenone. This guide details the pertinent methodologies, presents comparative data in a structured format, and visualizes key computational workflows, serving as a foundational resource for researchers initiating theoretical studies in this area.

Introduction to this compound

This compound is a member of the alkyl phenyl ketone class, characterized by a phenyl group attached to a hexanone chain. Its chemical structure, consisting of a flexible alkyl chain and an aromatic ring, gives rise to conformational complexities and specific electronic properties that are amenable to theoretical investigation. While experimental data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide foundational characterization, computational modeling is essential for a deeper understanding of its molecular properties, reactivity, and potential biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | PubChem[1] |

| Molecular Weight | 176.25 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 25870-62-6 | NIST[2] |

| Boiling Point | 258 °C at 760 mmHg | Guidechem[3] |

| Density | 0.94 g/cm³ | Guidechem[3] |

| LogP | 2.98840 | Guidechem[3] |

Experimental Spectral Data

Experimental spectral data provides the basis for the validation of computational models. The following tables summarize available experimental ¹H NMR and IR spectral data for this compound.

Table 1: Experimental ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Proposed) | Source |

| 7.34–7.31 | m | 5H | Aromatic protons (C₆H₅) | ChemicalBook[4] |

| Not specified | Not specified | Not specified | CH₂ adjacent to phenyl | - |

| Not specified | Not specified | Not specified | CH₂ adjacent to carbonyl | - |

| Not specified | Not specified | Not specified | Aliphatic CH₂ protons | - |

| Not specified | Not specified | Not specified | Terminal CH₃ protons | - |

| Specific shift and multiplicity data for the aliphatic chain are not detailed in the cited public sources. |

Table 2: Key Experimental IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Source |

| ~1712 | Strong | C=O (Carbonyl) stretching | PubChem[1] |

| 3030 | Medium | Aromatic C-H stretching | PubChem[1] |